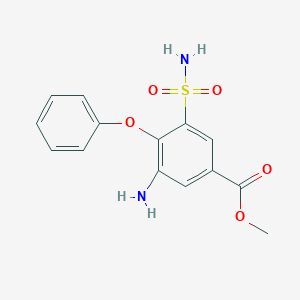

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate typically involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger specific signaling pathways.

Comparison with Similar Compounds

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate can be compared with similar compounds such as:

3-amino-4-phenoxy-5-sulfamoylbenzoic acid: The parent compound, which lacks the methyl ester group.

Butyl 3-amino-4-phenoxy-5-sulfamoylbenzoate: A similar compound with a butyl ester group instead of a methyl ester.

Piretanide: A diuretic that shares structural similarities and is synthesized using this compound as an intermediate.

Biological Activity

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C₁₄H₁₄N₂O₅S. Its structure includes a sulfonamide group, an amino group, and a phenoxy group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as an antimicrobial and anti-inflammatory agent.

Structural Characteristics

The compound's structural components play a significant role in its biological activity. The benzoate core, modified by functional groups, enhances its interaction with biological targets. The synthesis of this compound can be achieved through various methods, including the reduction of methyl 3-nitro-4-phenoxybenzoate followed by sulfonation to introduce the sulfamoyl group.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown the ability to inhibit specific bacterial enzymes, making them promising candidates for the development of new antimicrobial agents.

- Anti-inflammatory Properties : The structural features suggest potential anti-inflammatory effects, which are beneficial in treating various inflammatory conditions.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit Na+-K+-Cl⁻ cotransporters (NKCC), which are involved in various physiological processes and are targets for diuretic drugs .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino, Phenoxy | Antimicrobial, Anti-inflammatory |

| Bumetanide | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino | Diuretic |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | Sulfamoyl, Amino | Antimicrobial |

| Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate | C₂₄H₂₆N₂O₅S | Sulfamoyl, Amino | Antimicrobial |

This table highlights the unique features of this compound, particularly its dual potential as both an antimicrobial agent and an anti-inflammatory drug due to its specific structural components.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against various pathogens. The mechanism was attributed to enzyme inhibition related to bacterial growth.

- Anti-inflammatory Effects : Research on related compounds indicated that they could reduce inflammation markers in vitro and in vivo models, suggesting a pathway for therapeutic use in inflammatory diseases.

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of sulfonamide derivatives in models of neurological disorders, indicating potential applications in treating conditions like epilepsy and neurodegeneration .

Properties

IUPAC Name |

methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKUIQWRNJBNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515399 | |

| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56106-57-1 | |

| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.